Amoxicillin open ring dimer
Description
Significance of Degradation Products in Pharmaceutical Chemistry
The presence of degradation products in pharmaceutical formulations can have several undesirable consequences. These impurities can lead to a decrease in the concentration of the active pharmaceutical ingredient (API), potentially rendering the medication sub-potent. Furthermore, some degradation products may be toxic or cause allergic reactions. High-molecular-weight impurities, such as dimers, are of particular concern due to their potential to elicit immunogenic responses. Regulatory bodies like the United States Pharmacopeia (USP) establish strict limits on the acceptable levels of such impurities in drug products to ensure patient safety. smolecule.com
Overview of Amoxicillin (B794) Instability Pathways
Amoxicillin is known for its inherent instability, particularly in aqueous solutions. europeanpharmaceuticalreview.com Its degradation is influenced by several factors, including pH, temperature, and the presence of moisture. europeanpharmaceuticalreview.comkabarak.ac.ke The primary routes of amoxicillin degradation involve hydrolysis of its beta-lactam ring and subsequent dimerization. europeanpharmaceuticalreview.commdpi.com
The beta-lactam ring is the core functional group of penicillin antibiotics, including amoxicillin, and is essential for their antibacterial activity. smolecule.comeuropeanpharmaceuticalreview.com This four-membered ring is highly strained and susceptible to nucleophilic attack, particularly by water, in a process called hydrolysis. europeanpharmaceuticalreview.commdpi.com This reaction opens the beta-lactam ring, leading to the formation of amoxicilloic acid. researchgate.net Amoxicilloic acid is an inactive degradation product and can undergo further reactions to form other degradants, such as amoxicillin diketopiperazine. researchgate.netnih.gov The rate of hydrolysis is significantly affected by pH, with both acidic and alkaline conditions accelerating the degradation process. nih.gov
The table below summarizes the key degradation products of amoxicillin formed under various conditions.
| Degradation Product | Formation Condition | Analytical Detection Method |
| Amoxicilloic Acid | Hydrolysis of β-lactam ring | HPLC, Mass Spectrometry, NMR researchgate.netnih.gov |
| Amoxicillin Diketopiperazine | Cyclization of amoxicilloic acid | HPLC, Mass Spectrometry, NMR researchgate.netnih.gov |
| Amoxicillin-S-oxide | Sunlight irradiation | LC-MS, NMR researchgate.net |
In addition to hydrolysis, amoxicillin can undergo dimerization, a reaction where two amoxicillin molecules combine to form a larger molecule. smolecule.comnih.gov This process is a significant pathway for the formation of high-molecular-weight impurities. The amoxicillin open ring dimer is a prominent example of such an impurity. veeprho.com
The formation of the this compound typically involves the nucleophilic attack of the amino group of one amoxicillin molecule on the beta-lactam carbonyl group of another. usp-pqm.org This reaction results in the opening of the beta-lactam ring of the second molecule and the formation of a new amide bond linking the two molecules. The resulting dimer lacks an intact beta-lactam ring in one of the monomeric units, which significantly reduces its antibacterial efficacy compared to the parent amoxicillin molecule. smolecule.com
Studies using techniques like capillary liquid chromatography and tandem mass spectrometry have been crucial in identifying and characterizing these dimer impurities in ampicillin (B1664943) and amoxicillin formulations. researchgate.netnih.gov The formation of these dimers is a critical quality attribute that needs to be controlled during the manufacturing and storage of amoxicillin products.
The following table outlines the key characteristics of the this compound.
| Property | Description |
| Chemical Name | (2S,4S)-2-((R)-1-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-2-(((R)-2-((((2S,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid, Disodium salt synzeal.com |
| Molecular Formula | C₃₂H₃₈N₆O₁₀S₂ smolecule.com |
| Molecular Weight | Approximately 730.81 g/mol veeprho.com |
| Formation Pathway | Nucleophilic attack of the amino group of one amoxicillin molecule on the β-lactam carbonyl of another. |
| Significance | A high-molecular-weight impurity that reduces the potency of amoxicillin and is monitored for quality control. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXQFMVSQUXHT-BOUYBQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098247 | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-06-4 | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin open ring dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2S, 5R, 6R)-2-CARBOXY-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTAN-6-YL]-D-(4-HYDROXYPHENYL)GLYCYL-L-[(2R,4S)-4-CARBOXY-5,5-DIMETHYL-2-THIAZOLIDIN-2-YL]GLYCYL-D-(4-HYDROXYPHENYL)GLYCINAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOXICILLIN OPEN RING DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5TTZ57P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Amoxicillin Open Ring Dimer Formation
Intermolecular Reaction Pathways Leading to Dimerization
The dimerization of amoxicillin (B794) involves intermolecular reactions where one amoxicillin molecule interacts with another. These pathways are primarily driven by the nucleophilic character of certain functional groups within the amoxicillin structure attacking the electrophilic beta-lactam ring of another molecule.
Nucleophilic Attack by Amine Group on Beta-Lactam Carbonyl
A primary pathway for the formation of the amoxicillin open ring dimer involves a nucleophilic attack by the primary amine group in the side chain of one amoxicillin molecule on the carbonyl carbon of the beta-lactam ring of a second molecule. This reaction is a key step in the polymerization of penicillins that possess a free amino group in their side chain, such as amoxicillin and ampicillin (B1664943). nih.govresearchgate.net
The process begins with the amino group acting as a nucleophile, attacking the electrophilic carbonyl carbon of the strained four-membered beta-lactam ring. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the beta-lactam ring opens, and through a series of proton transfers, a stable dimeric structure is formed, characterized by an amide linkage between the two amoxicillin moieties. Theoretical calculations have estimated the energy barrier for this rate-limiting step to be approximately 51.54 kcal/mol, suggesting that while it is a dominant pathway for amoxicillin, it requires significant activation energy.
This mechanism is distinct from that of penicillins lacking a side-chain amino group, where other nucleophiles, such as the carboxyl group, play a more significant role in dimerization. nih.govresearchgate.net The presence of the amino group in amoxicillin provides an additional and favored nucleophilic center for initiating the dimerization process. smolecule.com
Role of Beta-Lactam Ring Cleavage and Subsequent Reactions
The cleavage of the beta-lactam ring is a central event in the formation of the this compound. The inherent strain of the four-membered ring makes its carbonyl group susceptible to nucleophilic attack, leading to ring opening. uomus.edu.iqfrontiersin.org This initial cleavage can be initiated by various nucleophiles present in the system, including the amine group of another amoxicillin molecule as detailed above.
Once the beta-lactam ring is opened, it forms a penicilloic acid derivative. nih.govresearchgate.net This ring-opened structure possesses a newly formed carboxyl group. This new carboxyl group can then participate in subsequent reactions, including attacking the intact beta-lactam ring of another amoxicillin molecule. nih.govresearchgate.net This leads to a different type of dimer compared to the one formed by the direct attack of the amino group.
The stability of the resulting dimer is influenced by the nature of the intermolecular linkage formed after the ring cleavage. The formation of an amide bond, for instance, results in a relatively stable dimer. The entire process of ring cleavage and subsequent reaction is a critical degradation pathway for amoxicillin, leading to the formation of inactive polymeric products.
Kinetic Studies of Amoxicillin Dimerization
The study of reaction kinetics provides quantitative insights into the rate and order of amoxicillin dimerization, revealing how factors like concentration influence the process.
The degradation kinetics of amoxicillin are highly dependent on its concentration. In dilute aqueous solutions (approximately 0.4 to 4 mg/mL), the degradation of amoxicillin generally follows pseudo-first-order kinetics. usp-pqm.orgnih.govnih.gov However, at higher concentrations (ranging from 25 to 125 mg/mL), the kinetics deviate from a first-order model, indicating a more complex reaction mechanism such as dimerization. usp-pqm.org Studies have shown that at these higher concentrations, the reaction can exhibit second- or even third-order kinetics, which is characteristic of an autocatalytic process where amoxicillin molecules catalyze their own degradation into dimers and subsequent polymers. nih.govresearchgate.net
The dimerization constant for the self-association of amoxicillin has been determined using a dimer model at a wavelength of 278 nm. researchgate.net
| Parameter | Value | Conditions | Source |
| Dimerization Constant (Kd) | (2.3 ± 0.5) x 10³ M⁻¹ | Room Temperature (295 K), Wavelength: 278 nm | researchgate.net |
| Reaction Order (Low Conc.) | Pseudo-first-order | 0.4 - 4 mg/mL, pH 1-10 | usp-pqm.orgnih.gov |
| Reaction Order (High Conc.) | Non-first-order (Second- or third-order) | 25 - 125 mg/mL, pH 8.6-10, 35°C | usp-pqm.orgnih.govresearchgate.net |
Table 1: Kinetic Parameters of Amoxicillin Dimerization
The concentration of amoxicillin in a solution has a direct and significant impact on the rate of dimerization. An increase in amoxicillin concentration leads to a higher frequency of molecular collisions, which in turn accelerates the rate of dimer formation. This principle is a key reason why dimerization is favored and becomes kinetically significant at high concentrations of the drug. academicjournals.org
Research has demonstrated a clear trend of increased degradation rates as the concentration of amoxicillin rises from 25 to 250 mg/mL. researchgate.net This concentration-dependent degradation is attributed to the autocatalytic reaction of dimerization. researchgate.netresearchgate.net For instance, one study observed that at 37°C, solutions with higher concentrations of amoxicillin decomposed more rapidly than those with lower concentrations. researchgate.net This phenomenon is particularly important in the context of frozen solutions, where the formation of ice can lead to pockets of highly concentrated liquid amoxicillin, accelerating degradation even at low temperatures. researchgate.netresearchgate.net
| Amoxicillin Concentration | Observed Kinetic Behavior | Implication | Source |
| Low (e.g., 1 mg/mL) | Follows pseudo-first-order kinetics. | Hydrolysis is the predominant degradation pathway. | nih.gov |
| High (e.g., 15 mg/mL) | Deviates from first-order; exhibits second- or third-order kinetics. | Dimerization (autocatalysis) becomes a significant degradation pathway. | nih.govresearchgate.net |
| High (25-250 mg/mL) | Increased degradation rates. | Dimerization is favored at higher concentrations. | academicjournals.orgresearchgate.net |
Table 2: Influence of Concentration on Amoxicillin Dimerization Kinetics
| Thermodynamic Parameter | Value | Conditions | Source |
| Change of Enthalpy (ΔH) | 34.73 ± 2.17 kJ mol⁻¹ | 305 K | researchgate.net |
Table 3: Thermodynamic Parameter for Amoxicillin Self-Association
Catalytic Effects on Dimerization Pathways
The formation of the this compound can be significantly accelerated by catalysts, which provide alternative, lower-energy reaction pathways.
The dimerization of amoxicillin is subject to general acid-base catalysis. usp-pqm.org This means that species other than protons or hydroxide (B78521) ions can donate or accept protons to facilitate the reaction. In the context of amoxicillin dimerization, the reaction is susceptible to general base catalysis by functional groups present on other amoxicillin molecules, such as the side-chain amino (NH₂) group and the phenolic hydroxyl (O⁻) group. usp-pqm.org This phenomenon, where a molecule of the reactant itself acts as a catalyst, is known as autocatalysis and is a key feature of amoxicillin degradation at high concentrations. nih.govresearchgate.net
Furthermore, components commonly found in pharmaceutical formulations, such as buffer species, can also exert catalytic effects. Specifically, citrate (B86180) and phosphate (B84403) buffers have been shown to cause a marked increase in the degradation rate of amoxicillin. usp-pqm.orgresearchgate.net The degradation process, including dimerization, is also influenced by pH, with log k-pH profiles indicating both specific-acid and specific-base catalysis across a pH range of 1 to 10. nih.gov
Self-Catalysis (Autocatalysis)
The formation of the this compound can be accelerated through a process of self-catalysis, also known as autocatalysis. nih.gov This reaction, termed self-ammonolysis, involves a nucleophilic attack by the amino group on the side chain of one amoxicillin molecule on the β-lactam ring of another. nih.govusp-pqm.org This intermolecular reaction leads to the opening of the lactam ring and the subsequent formation of a dimer. nih.gov
The rate of this autocatalytic reaction is highly dependent on the initial concentration of amoxicillin. nih.gov Studies have shown that at higher concentrations, such as 25 to 125 mg/mL, the degradation kinetics deviate from first-order, which is indicative of a dimerization reaction. usp-pqm.org This process is reported to exhibit second- and third-order kinetics, becoming particularly significant when high concentrations of amoxicillin are prepared. nih.gov For penicillins that possess an amino group in their side chain, like amoxicillin, the primary mechanism for dimerization involves the amino group of one molecule attacking the β-lactam of another. nih.gov
Influence of Environmental and Processing Parameters
The rate at which the this compound forms is not solely dependent on its inherent reactivity but is also significantly influenced by external factors encountered during processing and storage.
pH Effects on Dimerization Rate
The pH of the aqueous environment is a critical factor governing the rate of amoxicillin dimerization. Neutral to slightly alkaline conditions are known to favor the reactivity of the amino group, thereby accelerating the formation of the dimer. Research indicates that the dimerization rate for amoxicillin at pH 9 is notably greater than that of other aminopenicillins, an effect attributed partly to its phenolic group. usp-pqm.org Conversely, amoxicillin exhibits optimal stability in a citrate buffer with a pH range of 5.8 to 6.5. usp-pqm.org
Degradation is generally accelerated at pH extremes, both alkaline (>8) and acidic (<4). The stability of amoxicillin is markedly affected by pH, as demonstrated by its shelf-life at different pH values. For instance, at 40°C, the shelf-life at a pH near 6.5 is almost double that at pH levels around 7 and 8. nih.gov In acidic conditions, the hydrolysis of the β-lactam ring forms penicilloic acid, whose carboxyl group can then react with the amino group of a second amoxicillin molecule. researchgate.net
Table 1: Effect of pH on Amoxicillin Shelf-Life (t₉₀) at 40°C
| pH | Amoxicillin Concentration | Shelf-Life (t₉₀) in Hours | Source |
|---|---|---|---|
| 6.53 | 1 mg/mL | 4.85 | nih.gov |
| 8.34 | 15 mg/mL | 0.11 | nih.gov |
Temperature Dependence
Temperature is a key parameter that influences the rate of dimerization. Elevated temperatures are known to accelerate the degradation of amoxicillin and the formation of its dimer, with the process speeding up at temperatures above 25°C. The temperature sensitivity of amoxicillin trihydrate is a known characteristic. usp-pqm.org
Accelerated stability studies provide clear evidence of this temperature dependence. In one study, amoxicillin tablets exposed to 40°C and 75% relative humidity for six months showed an increase in dimer levels from 0.2% to 1.1%. The autocatalytic reaction pathway appears to have a lower temperature dependency compared to other degradation routes. nih.gov Extrapolation of stability data allows for the estimation of shelf-life at various temperatures, highlighting the significant impact of thermal conditions. nih.gov
Table 2: Extrapolated Shelf-Life (t₉₀) of Amoxicillin (1 mg/mL) at pH 6.53
| Temperature | Shelf-Life (t₉₀) in Hours | Source |
|---|---|---|
| 40°C | 4.85 | nih.gov |
| 32°C | 10.6 | nih.gov |
| 25°C | 22.8 | nih.gov |
Ionic Strength Considerations
The ionic strength of the solution also plays a role in the degradation rate of amoxicillin. The effect, however, appears to be dependent on the pH of the medium. An increase in ionic strength has been reported to have a positive catalytic effect on the degradation rate in alkaline solutions, while exerting a negative, or inhibitory, effect in acidic environments. usp-pqm.org To control for these effects in experimental settings, studies on amoxicillin degradation have utilized a constant ionic strength to prevent interference from unintended intermolecular reactions. researchgate.net
Light Exposure Effects
Exposure to light can induce degradation of amoxicillin, primarily through the promotion of radical-mediated side reactions. Studies investigating the effects of sunlight have revealed that specific degradation products are formed exclusively under these conditions. One such product is amoxicillin-S-oxide (sulfoxide), which was consistently produced only upon exposure to sunlight. researchgate.net The formation of this photo-degradation product was significantly enhanced in the presence of photosensitizers like humic acid or in complex matrices such as secondary effluent. researchgate.net While distinct from the open ring dimer, the formation of the sulfoxide (B87167) is a critical light-induced degradation pathway for amoxicillin.
Table 3: Summary of Environmental Influences on Amoxicillin Dimerization
| Parameter | Effect on Dimerization/Degradation Rate | Source |
|---|---|---|
| pH | Rate increases in neutral to slightly alkaline conditions (pH > 7); also increases at acidic extremes (pH < 4). Optimal stability at pH ~6-6.5. | nih.govusp-pqm.org |
| Temperature | Rate accelerates at temperatures above 25°C. | nih.gov |
| Ionic Strength | Increases degradation rate in alkaline solutions; decreases rate in acidic solutions. | usp-pqm.org |
| Light Exposure | Promotes radical-mediated side reactions and formation of specific photo-degradation products like sulfoxides. | researchgate.net |
Analytical Methodologies for Quantitative and Qualitative Analysis
Chromatographic Separations
Chromatographic separation is the cornerstone for the analysis of the amoxicillin (B794) open ring dimer. The selection of the appropriate technique and parameters is vital for achieving the necessary resolution, sensitivity, and specificity to distinguish the dimer from the parent drug and other degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of amoxicillin and its impurities, including the open ring dimer. sphinxsai.com The development of a successful HPLC method involves the systematic optimization of several key parameters to ensure reliable and reproducible results. A variety of reversed-phase HPLC methods have been developed for the routine analysis of amoxicillin and its related substances. researchgate.netcore.ac.uk
The choice of stationary phase is critical for achieving effective separation in reversed-phase HPLC. For the analysis of amoxicillin and its polar impurities like the open ring dimer, octadecyl (C18) and octyl (C8) bonded silica (B1680970) columns are predominantly used. researchgate.netresearchgate.net
C18 columns are the most popular choice due to their versatility and wide range of applications. researchgate.net Specific examples include Hypersil C18, Capacel Pak C18, and UPLC HSS C18 columns, which have been successfully used in various validated methods. sphinxsai.comresearchgate.net The use of stationary phases with aqueous compatibility, such as Reprosil-Pur C18-AQ, is also beneficial as it allows for stable performance with highly aqueous mobile phases often required for polar analytes. researchgate.net Linear gradient HPLC on a C8 column has also been proven effective for the separation of individual related substances of amoxicillin. researchgate.net
Table 1: Examples of Stationary Phases Used in Amoxicillin Analysis This table is interactive. Users can sort columns by clicking on the headers.
| Column Type | Dimensions | Particle Size | Application Note |
|---|---|---|---|
| C18 Column | 250 mm x 4.6 mm | 5 µm | General purpose analysis of amoxicillin and its dosage forms. nih.gov |
| Hypersil C18 | 250 mm x 4.6 mm | 5 µm | Estimation of Amoxicillin in bulk and pharmaceutical formulations. sphinxsai.com |
| C8 Column | Not Specified | Not Specified | Separation of amoxicillin related substances, including degradation impurities. researchgate.net |
| Reprosil-Pur C18-AQ | Not Specified | Not Specified | Proposed for amoxicillin assay in drugs, suitable for highly aqueous mobile phases. researchgate.net |
| Atlantis dC18 | 150 mm x 4.6 mm | 5 µm | Determination of amoxicillin levels in human plasma. wjpps.com |
Mobile phase composition plays a pivotal role in controlling the retention and resolution of analytes. For the separation of amoxicillin and its open ring dimer, reversed-phase systems typically consist of an aqueous buffer and an organic modifier.
Aqueous Buffer : Phosphate (B84403) buffers, such as monobasic potassium phosphate (KH₂PO₄) or dibasic sodium phosphate, are commonly used to control the pH and ionic strength of the mobile phase. nih.govwjpps.com The pH is a critical parameter, with values typically set in the acidic range (pH 3.0 to 5.0) to ensure the proper ionization state of the analytes for optimal retention and peak shape. core.ac.uknih.gov
Organic Modifier : Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. nih.govnih.gov The ratio of the organic modifier to the aqueous buffer is adjusted to fine-tune the elution strength. For instance, mobile phases composed of potassium dihydrogen phosphate and methanol in a 95:05 v/v ratio have been validated for amoxicillin analysis. sphinxsai.comnih.gov In other methods, acetonitrile has been used in varying proportions with phosphate buffers, such as 60:40 or 22:78 (buffer to acetonitrile). researchgate.netcore.ac.uk Isocratic elution with a mobile phase of 1% formic acid-acetonitrile (50:50, v/v) has also been reported for the analysis of dimer impurities. semanticscholar.orgresearchgate.net
Optimization of the mobile phase composition and flow rate is essential to achieve good separation. For a mixture of amoxicillin and clavulanate potassium, a mobile phase of phosphate buffer (pH 4.4) and methanol (91:9) at a 2 ml/min flow rate yielded optimal results. sphinxsai.com
Table 2: Examples of Mobile Phase Compositions in HPLC Methods for Amoxicillin This table is interactive. Users can sort columns by clicking on the headers.
| Aqueous Component | Organic Modifier | Ratio (Aqueous:Organic) | pH | Flow Rate |
|---|---|---|---|---|
| Monobasic potassium phosphate (KH₂PO₄) | Methanol | 95:5 v/v | 5.0 ± 0.1 | 1.5 ml/min |
| 0.2M Potassium dihydrogen phosphate | Acetonitrile | 78:22 v/v | 3.0 | 1.0 ml/min |
| 0.1N Monobasic potassium phosphate | Acetonitrile | 60:40 | 3.8 | 0.2 ml/min |
| Phosphate Buffer | Methanol | 91:9 | 4.4 | 2.0 ml/min |
| Water | Acetonitrile | 35:65 v/v | Not specified | 0.5 ml/min |
Several detection methods can be coupled with HPLC for the analysis of the amoxicillin open ring dimer, each offering different levels of sensitivity and specificity.
Ultraviolet (UV) Detection : This is the most common detection method due to its simplicity and robustness. Detection is typically performed at wavelengths ranging from 228 nm to 283 nm. sphinxsai.comresearchgate.netcore.ac.ukresearchgate.net A photodiode array (PDA) detector can also be used, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.netwjpps.com
Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer provides high sensitivity and structural information, making it ideal for the identification and confirmation of impurities. nih.gov Electrospray ionization (ESI) is a common interface, often operated in negative mode for amoxicillin and its related compounds. nih.govsemanticscholar.orgresearchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of selected ions, which is invaluable for identifying dimer impurities in complex matrices. semanticscholar.orgresearchgate.net
Fluorescence Detection : For enhanced sensitivity, a pre-column or post-column derivatization step can be employed to create fluorescent products. One method involves derivatization with salicylaldehyde, with fluorescence detection at an excitation wavelength of 354 nm and an emission wavelength of 445 nm. spkx.net.cn
Capillary Liquid Chromatography
Capillary Liquid Chromatography (Capillary LC), a micro-scale chromatographic technique, has been successfully developed for the identification of dimer impurities in amoxicillin. semanticscholar.orgscilit.com This method offers advantages in terms of reduced solvent consumption and increased sensitivity, especially when coupled with mass spectrometry. In one such method, amoxicillin and its dimers were trapped and concentrated on a short (5-cm) capillary column containing C18 sorbents. semanticscholar.orgresearchgate.net Following trapping, the analytes were separated on a reversed-phase column and introduced into a mass spectrometer via a nanospray ion source, allowing for the clear identification of polymerized impurities. semanticscholar.orgresearchgate.net
Column Switching Techniques for Complex Samples
For the analysis of the this compound in complex matrices such as biological fluids or environmental samples, matrix interferences can pose a significant challenge. Column-switching techniques provide an effective automated on-line sample preparation and clean-up solution. nih.gov This approach typically involves two columns: a pre-treatment or "trap" column and an analytical column. nih.gov
The sample is first loaded onto the pre-treatment column, which is designed to retain the analytes of interest while allowing interfering matrix components to be washed away to waste. nih.gov After the clean-up step, the valve configuration is switched, and the mobile phase is directed through the pre-treatment column in the reverse direction to elute the trapped analytes onto the analytical column for separation and detection. nih.gov This technique minimizes matrix effects, enhances sensitivity, and allows for the continuous regeneration of the pre-treatment column, making it a rugged and flexible system for complex sample analysis. nih.gov
Method Validation for Impurity Profiling
Method validation is a cornerstone of quality control in the pharmaceutical industry, providing documented evidence that an analytical procedure is suitable for its intended purpose. For impurity profiling of the this compound, validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. In the context of the this compound, the method must be able to distinguish its peak from that of amoxicillin and other related substances.
A key aspect of specificity is the method's stability-indicating capability, which is demonstrated through forced degradation studies. scielo.brresearcher.lifesemanticscholar.org These studies involve subjecting the amoxicillin drug substance to various stress conditions, such as acid and alkaline hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. scielo.brsemanticscholar.orgresearchgate.net
For example, studies have shown that amoxicillin is particularly susceptible to degradation in alkaline conditions (e.g., 0.015 M NaOH), which can lead to the formation of the open ring dimer and other products. scielo.brresearcher.life A validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), must be able to resolve the this compound from amoxicillin and all other degradation products formed under these stress conditions. semanticscholar.orgnih.govresearchgate.net The separation of numerous amoxicillin impurities, including dimers, has been successfully achieved using reversed-phase C18 columns with gradient elution. nih.gov The use of a photodiode array (PDA) detector aids in assessing peak purity, further confirming that the chromatographic peak for the this compound is not co-eluting with other substances. semanticscholar.orgresearchgate.net
Table 1: Forced Degradation Conditions for Amoxicillin Stability Studies
| Stress Condition | Typical Reagent/Condition | Outcome |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | Induces degradation, forming various products. |
| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | Significant degradation, known to form open-ring structures. scielo.brresearcher.life |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Generates oxidative degradation products. |
| Thermal Degradation | Dry and Wet Heat | Can lead to both chemical and physical degradation. scielo.brresearcher.life |
| Photodegradation | Exposure to UV/Fluorescent Light | Assesses light sensitivity of the drug substance and its impurities. scielo.brsemanticscholar.org |
The sensitivity of an analytical method for impurity profiling is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For impurity analysis, the LOQ is particularly important as it represents the threshold at which the concentration of the this compound can be reliably measured. These limits are typically established by analyzing a series of diluted solutions of the reference standard and are often calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. researchgate.net Validated HPLC methods for amoxicillin and its related substances demonstrate sensitivity appropriate for quality control. semanticscholar.org
Table 2: Representative Sensitivity Parameters for Amoxicillin Impurity Analysis
| Parameter | Typical Value (Amoxicillin) | Reference |
| Limit of Detection (LOD) | 3.98 µg/mL | semanticscholar.org |
| Limit of Quantification (LOQ) | 12.06 µg/mL | semanticscholar.org |
Note: These values are for the parent compound, amoxicillin, and provide an indication of the sensitivity achieved in methods used to detect related impurities like the open ring dimer.
Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is often determined by performing recovery studies, where a known amount of the this compound reference standard is added (spiked) into a sample matrix at different concentration levels. The method's accuracy is expressed as the percentage of the analyte recovered. Methods for amoxicillin have demonstrated high accuracy, with recovery values often falling within the 98-102% range. researchgate.net
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Reproducibility: The precision between laboratories (collaborative studies).
For impurity analysis, precision is measured by the relative standard deviation (RSD) of a series of measurements. A low RSD value (typically less than 2%) indicates high precision. researchgate.netresearchgate.net
Use of Reference Standards for this compound
The use of well-characterized reference standards is fundamental for the accurate identification and quantification of the this compound. axios-research.com A reference standard is a highly purified compound that is used as a measurement benchmark in analytical tests.
In impurity profiling, the reference standard for the this compound serves two primary purposes:
Identification: The retention time of a peak in a sample chromatogram is compared to that of the reference standard to confirm the impurity's identity.
Quantification: A calibration curve is generated using solutions of the reference standard at various known concentrations. The concentration of the this compound in a test sample is then determined by comparing its peak response to this calibration curve.
These standards are essential for analytical method development, validation (AMV), and routine quality control (QC) applications. axios-research.comsynzeal.com
Reference standards for impurities like the this compound are often not commercially available as bulk chemicals and must be specifically synthesized for analytical purposes. nih.gov The synthesis can be complex and is typically performed by specialized manufacturers who can produce these compounds in small quantities but to a high degree of purity.
The synthesis process may involve:
Isolation from stressed samples: Purifying the dimer from forced degradation mixtures of amoxicillin.
Custom chemical synthesis: Designing a specific chemical pathway to build the dimer molecule. simsonpharma.com
Following synthesis, the reference standard undergoes extensive characterization to confirm its identity and purity. This characterization data, which often includes techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is provided in a Certificate of Analysis that accompanies the standard. nih.govsynzeal.com This ensures the reliability of the standard for its intended analytical use.
Computational Chemistry Approaches to Amoxicillin Dimerization
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool to complement experimental studies, providing detailed insights into reaction mechanisms and molecular properties that can be challenging to observe directly. researchgate.net These theoretical methods allow for the simulation of chemical reactions and the prediction of molecular structures and energies. nih.gov
Density Functional Theory (DFT) for Mechanism Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the complex dimerization mechanisms of penicillin antibiotics, including amoxicillin (B794). nih.govresearchgate.net
Studies have identified several pathways for the dimerization of penicillins. For amoxicillin, which possesses an amino group in its side chain, a key pathway involves the nucleophilic attack of the amino group of one molecule on the β-lactam carbonyl carbon of another. researchgate.netnih.gov This initiates the opening of the β-lactam ring, a critical step in the loss of antibacterial activity.
Theoretical calculations, specifically using the B3LYP/6-311G(d,p) level of theory, have been employed to optimize the molecular geometries and vibrational frequencies of reactants, transition states, intermediates, and products involved in the dimerization process. researchgate.net This level of theory has proven effective in providing reliable predictions of molecular properties for similar systems. nih.gov By mapping the entire reaction coordinate, researchers can identify the most plausible mechanism for the formation of the amoxicillin open ring dimer. researchgate.net
Energy Barrier Calculations for Dimerization Pathways
A crucial aspect of understanding reaction mechanisms is the determination of the energy barriers associated with different potential pathways. These barriers, or activation energies, dictate the kinetics of a reaction.
Computational studies have calculated the energy barriers for various proposed dimerization pathways of ampicillin (B1664943), a closely related penicillin. nih.gov These calculations provide a quantitative measure of how likely each pathway is to occur. For instance, in one proposed mechanism for ampicillin, the rate-limiting step for the formation of a dimer (Amp-C) via the attack of the side-chain amino group on the β-lactam ring has an energy barrier of 51.54 kcal/mol. researchgate.net Another pathway, involving the reaction between the amino group and a carboxyl group (Amp-D), has a higher energy barrier of 53.92 kcal/mol for its rate-limiting step. nih.gov
While specific values for the this compound may vary slightly, these findings for ampicillin provide valuable insights into the energetic landscape of penicillin dimerization. The pathway with the lower energy barrier is generally considered the more favorable kinetic route.
Table 1: Calculated Energy Barriers for Ampicillin Dimerization Pathways
| Dimerization Pathway | Rate-Limiting Step Energy Barrier (kcal/mol) | Reference |
|---|---|---|
| Amp-A Formation | 37.58 | nih.gov |
| Amp-B Formation | 66.77 | nih.gov |
| Amp-C Formation | 51.54 | researchgate.net |
| Amp-D Formation | 53.92 | nih.gov |
Note: These values are for ampicillin, a structurally similar penicillin, and provide a comparative basis for understanding amoxicillin dimerization.
Conformational and Electronic Structure Analysis of Dimer
The formation of the open ring dimer leads to significant changes in the three-dimensional structure and electronic properties of the amoxicillin molecule. Computational methods are invaluable for analyzing these changes.
Advanced computational studies suggest that the thiazolidine (B150603) rings within the dimer may adopt different conformational states compared to the parent amoxicillin molecule. This is driven by the need to accommodate the new intermolecular linkages while minimizing steric hindrance. The molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution on the surface of the dimer, identifying the most electropositive and electronegative sites. nih.gov For penicillins in general, the most electronegative areas are typically concentrated on the oxygen atoms of the carbonyl groups, while the nitrogen atoms are the most electropositive sites. nih.gov
Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the reactivity of the dimer. mdpi.com The distribution of these orbitals can indicate the likely sites for further reactions or interactions. nih.govmdpi.com
Cheminformatics Applications in Impurity Prediction
Cheminformatics combines chemistry, computer science, and information science to analyze and predict chemical data. In the context of pharmaceutical development, it plays a vital role in impurity prediction and management. fu-berlin.de
The identification and control of impurities are critical for ensuring the safety and quality of drug substances. researchgate.net Cheminformatics tools can be used to develop models that predict the likelihood of formation of specific impurities, such as the this compound, under various conditions. By analyzing large datasets of chemical reactions and known impurities, machine learning algorithms can identify patterns and relationships that are not immediately obvious. nih.govacs.org
These predictive models can assist in the early stages of drug development by highlighting potential degradation pathways and helping to design more stable formulations. encyclopedia.pub While direct cheminformatic prediction of the this compound is an area of ongoing research, the principles of quantitative structure-activity relationship (QSAR) and other in silico modeling techniques are being increasingly applied to toxicology and impurity assessment in the pharmaceutical industry. fu-berlin.de
Environmental Fate and Transformation of Amoxicillin Degradation Products
Occurrence and Persistence in Aquatic Environments
Amoxicillin's high reactivity, particularly the susceptibility of its β-lactam ring to hydrolysis, often leads to its rapid degradation in aquatic environments. researchgate.net Consequently, the parent compound is often detected at low concentrations or not at all in environmental samples like surface water and wastewater effluents. nih.govmdpi.com However, this does not signify a complete removal of the antibiotic threat, as various degradation products are formed. researchgate.netnih.gov
One of the significant degradation products is the amoxicillin (B794) open-ring dimer. While amoxicillin itself may have a short retention time in the environment, its degradation products can exhibit greater persistence. nih.govnih.gov For instance, amoxicillin diketopiperazine, another degradation product, has been detected in wastewater effluents and river water. nih.gov The persistence of the open-ring dimer and other related compounds is a key factor in their potential to cause long-term environmental effects. mdpi.com
The continuous introduction of amoxicillin into aquatic systems, coupled with its transformation into more stable byproducts, means that these degradation products can be present in various water bodies. nih.govmdpi.com Their occurrence has been noted in secondary effluents and even in groundwater, highlighting their mobility and persistence. researchgate.net
Abiotic Degradation Pathways in Environmental Matrices
The transformation of amoxicillin and its degradation products in the environment is governed by several abiotic processes. These non-biological pathways play a significant role in determining the ultimate fate and potential impact of these compounds in soil and water. nih.gov
Hydrolysis is a primary abiotic degradation pathway for amoxicillin and its derivatives in aquatic environments. nih.gov The process involves the nucleophilic attack of a water molecule on the strained β-lactam ring, leading to its opening. nih.gov This initial hydrolysis step forms amoxicillin penicilloic acid. nih.govmdpi.com
The amoxicillin open-ring dimer itself is formed through the hydrolysis of amoxicillin's β-lactam ring, a reaction that can be accelerated under both acidic and alkaline conditions. The mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam group, followed by dimerization through intermolecular interactions. Further hydrolysis of the dimer can lead to the cleavage of amide bonds, resulting in penicilloic acid derivatives. The rate and extent of hydrolysis are strongly influenced by the pH of the aqueous system. nih.govresearchgate.net
Key Hydrolytic Degradation Products of Amoxicillin
| Product Name | Formation Pathway | Significance |
|---|---|---|
| Amoxicillin Penicilloic Acid | Direct hydrolysis of the β-lactam ring of amoxicillin. nih.govmdpi.com | A primary and rapidly formed degradation product. researchgate.net |
| Amoxicillin Open Ring Dimer | Formed via the hydrolysis of the β-lactam ring and subsequent dimerization. | A more complex and potentially persistent degradation product. nih.gov |
| Amoxicillin Diketopiperazine | Intramolecular cyclization of amoxicillin penicilloic acid. researchgate.netnih.gov | A stable degradation product found in various water sources. nih.gov |
Photodegradation, which includes both direct photolysis and indirect photocatalysis, is another significant abiotic pathway for the transformation of amoxicillin and its degradation products. nih.gov While amoxicillin shows some resistance to direct photolytic transformation at wavelengths above 300 nm, indirect photodegradation mechanisms can be significant. nih.gov
Photocatalysis, often mediated by naturally occurring minerals or substances, can accelerate the degradation process. nih.gov For instance, studies have shown that certain minerals can enhance the degradation of amoxicillin under irradiation. nih.gov The process can involve the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the amoxicillin molecule and its derivatives. researchgate.net The presence of photosensitizers, like humic acids found in natural waters, can also mediate the photolytic degradation process. researchgate.net
Research has demonstrated that the rate of photolytic and photocatalytic degradation is influenced by factors such as the type of mineral present, the intensity of light, and the pH of the water. nih.govmdpi.com These processes can lead to the formation of various transformation products, some of which may differ from those formed through hydrolysis alone. researchgate.net
Influence of Environmental Factors on Degradation
The degradation of the amoxicillin open-ring dimer and other related compounds is not uniform and is significantly influenced by various environmental factors. These factors can either accelerate or hinder the breakdown of these compounds, thereby affecting their persistence and concentration in the environment.
The pH of the surrounding medium is a critical factor controlling the degradation of amoxicillin and the formation of its open-ring dimer. nih.gov The hydrolysis of the β-lactam ring, a key step in both the degradation of amoxicillin and the formation of the dimer, is catalyzed by both acidic and alkaline conditions. nih.gov
Specifically, the rate of amoxicillin degradation is significantly affected by pH, with studies showing different degradation rates at varying pH levels. mdpi.comfrontierspartnerships.org For example, the hydrolysis of amoxicillin to amoxicillin penicilloic acid is a pH-dependent reaction. nih.gov The stability of amoxicillin is generally found to be optimal in a slightly acidic to neutral pH range, around pH 5.8-6.5. usp-pqm.org Outside of this range, degradation is more rapid. The formation of the open-ring dimer is also influenced by pH, as the dimerization reaction involves the ionized forms of the amoxicillin molecule. medkoo.com
Effect of pH on Amoxicillin Degradation
| pH Condition | Effect on Degradation | Primary Degradation Pathway |
|---|---|---|
| Acidic (e.g., pH < 5) | Accelerated degradation. nih.gov | Acid-catalyzed hydrolysis of the β-lactam ring. |
| Neutral (e.g., pH 5.8-6.5) | Optimal stability, slower degradation. usp-pqm.org | Slower hydrolysis. |
| Alkaline (e.g., pH > 8) | Accelerated degradation. nih.gov | Base-catalyzed hydrolysis of the β-lactam ring. |
The presence and type of minerals in soil and aquatic systems can have a profound impact on the degradation of amoxicillin and its byproducts. nih.gov Minerals can act as catalysts or adsorbents, influencing the rate and pathway of degradation. nih.gov
For example, certain clay minerals and metal oxides have been shown to catalyze the hydrolysis of the β-lactam ring. nih.gov The surface of these minerals can provide active sites that facilitate the breakdown of the amoxicillin molecule. In some cases, minerals can act as photocatalysts, enhancing degradation under sunlight. nih.gov For instance, anatase, a form of titanium dioxide, has been shown to significantly increase the photodegradation rate of amoxicillin. nih.gov Conversely, some minerals might adsorb amoxicillin or its degradation products, potentially protecting them from further degradation and increasing their persistence in the solid phase. nih.gov The interaction between the amoxicillin open-ring dimer and various minerals in the environment is an area that requires further investigation to fully understand its long-term fate.
Formation of Secondary Degradation Products from Dimer Breakdown
The this compound, a primary degradation product of amoxicillin, is not an inert final compound. It can undergo further transformation and breakdown, leading to the formation of a range of secondary degradation products. These subsequent reactions are influenced by environmental conditions such as pH and the presence of other reactive species. The breakdown of the dimer contributes to the complex mixture of related substances found in aged amoxicillin samples or in environmental matrices where the antibiotic is present.
The primary pathways for the breakdown of the this compound include further polymerization and hydrolysis. clinicalgate.com In more concentrated solutions, the dimerization reaction can continue, leading to the formation of higher-order oligomers such as trimers and tetramers. clinicalgate.com
Additionally, the dimer is susceptible to degradation through mechanisms similar to the parent amoxicillin molecule. The main routes are:
Hydrolysis : Under acidic or alkaline conditions, the amide bonds within the dimer structure can be cleaved. This process results in the formation of the corresponding penicilloic acids of the dimer. usp-pqm.org Chromatographic analysis of aged amoxicillin solutions has indicated the presence of not only the dimer, trimer, and tetramer but also the penicilloates corresponding to these oligomers. usp-pqm.org
Oxidation : The dimer is also susceptible to oxidation by reactive oxygen species, which can lead to the formation of sulfoxide (B87167) or sulfone byproducts.
These secondary degradation products represent a further evolution of amoxicillin impurities, moving from the initial ring-opening and dimerization to more complex polymeric and hydrolyzed structures.
Research Findings on Dimer Breakdown Products
Detailed studies on aged amoxicillin solutions have provided evidence for the formation of these secondary products. Research has shown that in addition to the dimer, higher molecular weight oligomers are formed. usp-pqm.org The characterization of these products is challenging due to their complex structures and the difficulty in isolating pure reference standards.
The following table summarizes the key secondary degradation products formed from the breakdown of the this compound.
Table 1: Secondary Degradation Products from this compound Breakdown
| Secondary Degradation Product | Formation Pathway | Chemical Characteristics | Reference |
|---|---|---|---|
| Amoxicillin Trimer | Polymerization | A higher molecular weight oligomer formed by the reaction of a dimer with another amoxicillin molecule. | clinicalgate.comusp-pqm.org |
| Amoxicillin Tetramer | Polymerization | An even higher molecular weight oligomer formed from the continuation of the polymerization process. | usp-pqm.org |
| Dimer Penicilloates | Hydrolysis | Formed by the cleavage of the amide bond within the dimer structure under acidic or alkaline conditions. | usp-pqm.org |
Compound Index
Strategies for Minimizing Amoxicillin Open Ring Dimer Formation
Controlled Storage Conditions
The stability of amoxicillin (B794) and the propensity for open ring dimer formation are significantly influenced by storage conditions. Adherence to recommended storage guidelines is paramount to preserving the quality of the drug product throughout its shelf life.
Key storage considerations include:
Temperature: For reconstituted amoxicillin suspensions, refrigeration at 2°C to 8°C (36°F to 46°F) is often recommended to slow down degradation. bmedicalsystems.comtandfonline.com Studies have shown that amoxicillin suspensions stored under refrigeration exhibit lower levels of degradation compared to those stored at room temperature. tandfonline.comresearchgate.net For solid dosage forms like capsules and tablets, storage at controlled room temperature, typically between 20°C and 25°C (68°F and 77°F), is advised. bmedicalsystems.com
Humidity: Moisture can accelerate the degradation of amoxicillin, particularly in solid dosage forms. japsonline.com Therefore, it is crucial to protect amoxicillin products from high humidity. This can be achieved through the use of appropriate packaging, such as tightly sealed containers and the inclusion of desiccants.
Light: Exposure to light can also contribute to the degradation of amoxicillin. kabarak.ac.ke Storing the medication in its original, light-resistant packaging is important to minimize this effect.
A study investigating the quality and stability of amoxicillin powders for oral suspension stored in different climatic conditions found that high temperatures and relative humidity were associated with a statistically significant reduction in pH and drug content after three months. japsonline.com
| Storage Parameter | Recommendation for Oral Suspensions | Recommendation for Solid Dosage Forms | Impact of Non-Compliance |
| Temperature | Refrigerate at 2-8°C bmedicalsystems.comtandfonline.com | Store at 20-25°C bmedicalsystems.com | Increased degradation and dimer formation. kabarak.ac.ketandfonline.com |
| Humidity | Protect from moisture | Store in a dry place with desiccants | Accelerated hydrolysis and degradation. japsonline.com |
| Light | Store in original light-resistant packaging kabarak.ac.ke | Store in original light-resistant packaging kabarak.ac.ke | Potential for photodegradation. kabarak.ac.ke |
Approaches to Enhance Amoxicillin Stability against Dimerization
Beyond optimizing manufacturing and storage, several approaches are being explored to intrinsically enhance the stability of amoxicillin and reduce its tendency to form the open ring dimer.
These strategies include:
Use of Stabilizing Agents: The inclusion of certain excipients can help to stabilize amoxicillin. For example, the use of triglycerides in formulations has been proposed to prevent or slow the degradation of antibiotics. google.com Additionally, some amino acids and surfactants may prevent dimerization through preferential exclusion. mdpi.com
Formulation Strategies: Advanced formulation techniques can improve the stability of amoxicillin. For instance, solid dispersion techniques using polymers like hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl methylcellulose (B11928114) (HPMC) have been shown to enhance the solubility and stability of amoxicillin. acs.org Coating amoxicillin onto gold nanoparticles is another novel approach that has been shown to create stable nanostructures. acs.org
Chemical Modification: While not directly focused on preventing dimerization, research into the degradation pathways of amoxicillin can inform strategies for its stabilization. For example, understanding the role of the amino group in initiating dimerization suggests that modifications to this group could potentially hinder the reaction. nih.govresearchgate.net
Adsorption onto Stabilizing Materials: The use of adsorbent materials like activated carbon and zeolites can effectively remove amoxicillin from aqueous solutions, which can be a strategy to prevent its degradation and subsequent dimer formation in certain contexts, such as wastewater treatment. nih.gov Metal-organic frameworks (MOFs) have also been investigated for their ability to selectively degrade amoxicillin, offering another potential avenue for controlling its stability. scielo.br
| Approach | Mechanism of Action | Research Finding |
| Stabilizing Agents | Prevent or slow degradation reactions. google.com | Triglycerides can act as stabilizing agents in antibiotic formulations. google.com |
| Solid Dispersion | Enhances solubility and creates a protective matrix. acs.org | Polymers like HP-β-CD and HPMC improve amoxicillin stability. acs.org |
| Nanoparticle Coating | Provides a stable carrier and controlled release. acs.org | Gold nanoparticles can be used to create stable amoxicillin formulations. acs.org |
| Adsorption | Removes amoxicillin from solution, preventing degradation. nih.gov | Activated carbon and zeolites are effective adsorbents for amoxicillin. nih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying and quantifying amoxicillin open ring dimer in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as retention time factors for amoxicillin-related compounds (e.g., open ring dimer) are standardized in pharmacopeial guidelines. For example, this compound (Related Compound D) shows distinct retention times (0.36–1.5) under specific chromatographic conditions . Thin-layer chromatography (TLC) can complement HPLC for preliminary purity assessments but lacks quantitative precision . Mass spectrometry (MS) coupled with HPLC is recommended for structural confirmation, especially when distinguishing between isomers or degradation products .
Q. How does the formation of this compound correlate with hydrolysis conditions (e.g., pH, temperature)?
- Methodological Answer : Hydrolytic degradation studies should employ controlled buffer systems (e.g., phosphate buffers at pH 5–8) and elevated temperatures (40–60°C) to accelerate dimer formation. Kinetic modeling using Arrhenius equations can predict degradation pathways, while nuclear magnetic resonance (NMR) spectroscopy is critical for tracking ring-opening events and dimerization via β-lactam cleavage . Note that dimer stability varies with solvent polarity; aqueous environments favor hydrolysis, while non-polar solvents may stabilize intermediates .
Q. What structural features differentiate this compound from its β-lactam-closed analogs?
- Methodological Answer : X-ray crystallography or density functional theory (DFT) calculations can reveal conformational changes in the β-lactam ring and adjacent thiazolidine moiety. The open ring dimer lacks the strained β-lactam carbonyl group, resulting in distinct IR absorption bands (e.g., loss of ~1770 cm⁻¹ peak). Comparative NMR studies (e.g., H and C) further highlight deshielded protons near the broken lactam bond .
Advanced Research Questions
Q. How can computational models predict the thermodynamic stability of this compound under varying solvent conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are effective for modeling dimer stability. For example, dispersion-corrected DFT studies (e.g., B97-D3/cc-pVDZ) quantify stacking interactions between aromatic rings in the dimer, which are critical in non-polar solvents. Solvent accessible surface area (SASA) analysis further predicts aggregation tendencies in aqueous media .
Q. What experimental evidence supports or contradicts the hypothesis that this compound acts as a competitive inhibitor of penicillin-binding proteins (PBPs)?
- Methodological Answer : Competitive binding assays using fluorescence anisotropy or surface plasmon resonance (SPR) can measure dimer affinity for PBPs. Compare inhibition constants () with native amoxicillin. Contradictory data may arise if dimerization alters the pharmacophore’s spatial orientation, reducing binding efficiency. Structural alignment tools (e.g., PyMOL) and mutagenesis studies (e.g., PBP active-site residues) are essential for resolving such discrepancies .
Q. How do dimerization kinetics of amoxicillin change in the presence of metal ions (e.g., Mg²⁺, Zn²⁺)?
- Methodological Answer : Stopped-flow spectroscopy or fluorescence correlation spectroscopy (FCS) can monitor real-time dimerization rates. For instance, Mg²⁺ ions stabilize transient intermediates by coordinating with carboxylate groups, as shown in ATPase cycle studies . Chelation experiments (e.g., EDTA addition) validate metal-dependent pathways. Contrastingly, Zn²⁺ may promote aggregation via non-specific coordination, complicating kinetic analysis .
Q. What strategies mitigate data variability when analyzing dimer concentrations in stability studies?
- Methodological Answer : Standardize sample preparation (e.g., freeze-drying to prevent hydrolysis) and validate HPLC methods using spiked placebo samples. For conflicting results, apply multivariate analysis (e.g., principal component analysis, PCA) to distinguish assay noise from true degradation signals. Cross-validate with orthogonal techniques like capillary electrophoresis (CE) .
Methodological and Ethical Considerations
Q. How should researchers address discrepancies between computational predictions and experimental observations in dimer stability studies?
- Methodological Answer : Reconcile data by refining computational parameters (e.g., solvent models in DFT) or re-examining experimental conditions (e.g., ionic strength effects). Publish negative results transparently, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What are the best practices for ensuring reproducibility in studies of amoxicillin dimer degradation pathways?
- Methodological Answer : Document all synthetic steps, solvent batches, and instrumentation parameters (e.g., HPLC column lot numbers). Share raw datasets (e.g., chromatograms, NMR spectra) via repositories like Zenodo or ChemRxiv. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
